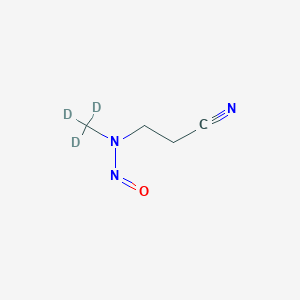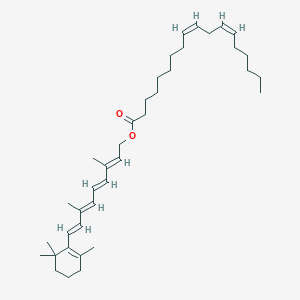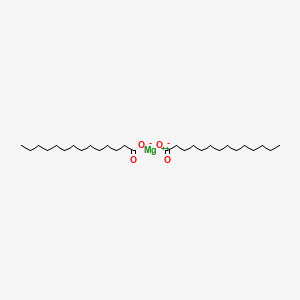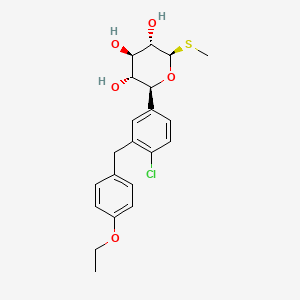
3-(Methyl-nitrosoamino)propionitrile-d3
Overview
Description
3-(Methyl-nitrosoamino)propionitrile-d3 (CAS 1329834-39-0) is a deuterium-labeled nitrosamine compound used primarily as a stable isotope tracer in toxicological and metabolic studies. Its molecular formula is C4D3H4N3O, with a molecular weight of 116.1364 g/mol . The deuterium atoms are located on the methyl group attached to the nitrosoamino moiety, as indicated by its SMILES: [2H]C([2H])([2H])N(CCC#N)N=O . The non-deuterated analog (CAS 60153-49-3) shares the same core structure but lacks isotopic substitution. This compound is classified as a reference material with 99 atom% deuterium purity and ≥98% chemical purity, stored at room temperature .
Chemical Reactions Analysis
3-(Methyl-nitrosoamino)propionitrile-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Environmental Applications
Detection of Pollutants
Stable isotope-labeled compounds like 3-(Methyl-nitrosoamino)propionitrile-d3 are crucial in environmental monitoring. They serve as standards for detecting pollutants in air, water, soil, and food. The isotopic labeling allows for precise quantification and identification of contaminants, making it an essential tool in environmental toxicology .
Methodological Use in Environmental Studies
The compound is utilized in various analytical techniques, including gas chromatography and mass spectrometry. Its isotopic nature enhances the sensitivity and specificity of these methods, facilitating the detection of trace levels of environmental pollutants .
Clinical Applications
Diagnostic Imaging
In clinical settings, this compound can be employed as a tracer in diagnostic imaging. The use of stable isotopes allows for non-invasive monitoring of metabolic processes in vivo, which is particularly beneficial in understanding disease mechanisms and drug metabolism .
Research on Drug Metabolism
The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. Studies have shown that deuterated compounds exhibit different metabolic profiles compared to their non-deuterated counterparts. This property is leveraged to investigate drug interactions and efficacy during the drug development process .
Metabolic Research
Metabolic Pathway Studies
The compound's stable isotope labeling enables researchers to trace metabolic pathways in biological systems safely. This application is vital for understanding how substances are metabolized in living organisms and can inform the development of therapeutic strategies .
Case Studies on Nitrosamine Research
Research involving nitrosamines has highlighted the role of compounds like this compound in studying carcinogenesis. Case studies demonstrate its utility in elucidating the biochemical mechanisms underlying nitrosamine-induced cancer development. For example, investigations into the metabolic activation of nitrosamines have shown that specific cellular responses can be traced using isotopically labeled compounds .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Environmental Monitoring | Detection of pollutants; standards for air, water, soil analysis |
| Clinical Diagnostics | Tracer for imaging; understanding drug metabolism |
| Metabolic Research | Tracing metabolic pathways; studying drug interactions |
| Cancer Research | Investigating mechanisms of nitrosamine-induced carcinogenesis |
Mechanism of Action
The mechanism of action of 3-(Methyl-nitrosoamino)propionitrile-d3 is primarily related to its role as a tracer in scientific research. The incorporation of deuterium atoms allows researchers to track the compound’s behavior in various systems, providing valuable insights into its pharmacokinetics and metabolism . The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Structural and Isotopic Analogues
3-(Methylnitrosamino)propionitrile (Non-deuterated)
- CAS : 60153-49-3
- Molecular Formula : C4H7N3O
- Molecular Weight : 113.12 g/mol
- Key Differences: Lacks deuterium substitution, making it unsuitable for isotope tracing. Used in mutagenicity and carcinogenicity studies, as referenced in metabolic research by Bartsch et al. and Guengerich et al. .
4-(N-Methyl-N-nitrosoamino)-1-(3-pyridyl-d4)-1-butanone (NNK-d4)
- CAS : 764661-24-7
- Molecular Formula : C10H5D4N3O2
- Molecular Weight : 211.26 g/mol
- Key Differences: A deuterated tobacco-specific nitrosamine with deuterium on the pyridyl ring. Used to study metabolic activation pathways of carcinogens like NNK .
2-Methyl-d3-propionitrile-3,3,3-d3
- CAS : 174736-88-0
- Molecular Formula : C4D6H2N
- Molecular Weight : 75.14 g/mol
- Key Differences: A fully deuterated aliphatic nitrile without a nitrosoamino group. Primarily used in organic synthesis and isotopic labeling workflows .
Functional Analogues (Non-deuterated Nitriles)
3-Dimethylaminopropionitrile (DMAPN)
- CAS : 1738-25-6
- Molecular Formula : C5H10N2
- Molecular Weight : 98.15 g/mol
- Key Differences: Contains a dimethylamino group instead of nitrosoamino. Used as a solvent or intermediate in pharmaceuticals but associated with neurotoxic risks .
3,3-Diphenylpropionitrile
- CAS : 2286-54-6
- Molecular Formula : C15H13N
- Molecular Weight : 199.28 g/mol
- Key Differences : Aromatic nitrile with two phenyl groups; used in organic synthesis and drug discovery .
Data Table: Comparative Analysis
Notes on Discrepancies and Limitations
- CAS Number Conflicts: cites CAS 1276197-15-9 for a compound named "3-(Methyl-d3-nitrosoamino)propionitrile," conflicting with CAS 1329834-39-0 from newer sources . This may reflect batch-specific registrations or database errors.
- Research Gaps: Direct carcinogenicity data for this compound are absent in the provided evidence; inferences are drawn from non-deuterated analogs .
Biological Activity
3-(Methyl-nitrosoamino)propionitrile-d3 (also known as MNA-d3) is a deuterated derivative of 3-(Methyl-nitrosoamino)propionitrile, a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article delves into the biological activity of MNA-d3, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.
- Chemical Formula : C4H7N3O
- CAS Number : 1329834-39-0
- Molecular Weight : 113.12 g/mol
MNA-d3 exhibits several biological activities through various mechanisms:
- Cell Cycle Regulation : MNA-d3 influences cell cycle progression and apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
- Immunomodulation : The compound has shown potential in affecting immune responses, possibly through the modulation of cytokine production and immune cell activation .
- Neurotransmitter Interaction : MNA-d3 interacts with neurotransmitter systems, potentially impacting neuronal signaling pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with MNA-d3:
| Biological Activity | Description |
|---|---|
| Apoptosis Induction | Promotes programmed cell death in tumor cells |
| Cell Cycle Arrest | Inhibits progression through specific phases of the cell cycle |
| Anti-inflammatory Effects | Modulates immune responses and reduces inflammation |
| Neuroprotective Effects | Potentially protects neuronal cells from damage |
Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that MNA-d3 induces apoptosis in various cancer cell lines, including breast and lung cancer. The compound was shown to activate caspase pathways, leading to increased levels of apoptotic markers such as Annexin V .
Case Study 2: Immunological Effects
Research conducted on murine models indicated that MNA-d3 administration resulted in altered cytokine profiles, enhancing the production of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests a potential therapeutic role in autoimmune conditions .
Research Findings
Recent studies have highlighted the following findings regarding MNA-d3:
- Metabolic Stability : The deuteration of MNA enhances its metabolic stability compared to its non-deuterated counterpart, which may lead to prolonged biological activity in vivo .
- Synergistic Effects : Combination therapies involving MNA-d3 and other chemotherapeutic agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
- Toxicological Profile : Preliminary toxicological assessments indicate that MNA-d3 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses in animal models .
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling 3-(Methyl-nitrosoamino)propionitrile-d3 in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures due to the compound’s nitroso group, which is a known carcinogen. Key protocols include:
- Use of PPE (gloves, lab coats, and safety goggles) and fume hoods to prevent inhalation or skin contact .
- Emergency procedures for spills or exposure: Immediate washing with water for 15 minutes, followed by medical consultation. Symptomatic treatment is recommended if delayed reactions occur .
- Storage in airtight containers away from light and heat to prevent decomposition .
Q. What synthetic routes are available for this compound, and what reaction conditions are critical?
- Methodological Answer : Synthesis typically involves deuterated precursors to ensure isotopic labeling. A common approach is:
- Condensation of deuterated methylamine with 3-nitroso-propionitrile derivatives under anhydrous conditions .
- Electrophilic nitrosation using NaNO₂ in acidic media (e.g., HCl), followed by purification via column chromatography to isolate the deuterated product .
Key conditions: Temperature control (<5°C during nitrosation), inert atmosphere (N₂/Ar), and deuterated solvents (e.g., D₂O) to minimize isotopic dilution .
Q. Which analytical techniques validate the structural integrity and isotopic purity of deuterated nitrosamines like this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ²H NMR confirm deuterium incorporation. Absence of non-deuterated peaks (e.g., ~1.5 ppm for CH₃ groups) ensures isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion cluster (M, M+1, M+2) to verify isotopic enrichment. Expected m/z for [M+H]⁺: Calculated using NIST Chemistry WebBook data for analogous compounds .
- FTIR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1450 cm⁻¹ (N=O stretch) confirm functional groups .
Advanced Research Questions
Q. How should metabolic studies using deuterated nitrosamines be designed to assess DNA adduct formation accurately?
- Methodological Answer :
- In Vivo Models : Use F344 rats or similar models, administering deuterated nitrosamines via controlled dosing. Sacrifice animals at timed intervals to collect tissues (e.g., liver, lung) .
- Isotope Tracing : Employ LC-MS/MS to detect deuterium-labeled DNA adducts (e.g., O⁶-methyl-d3-guanine). Compare adduct levels with non-deuterated controls to quantify metabolic pathways .
- Inhibition Studies : Co-administer inhibitors (e.g., phenethylisothiocyanate) to assess adduct suppression, ensuring proper controls for isotopic interference .
Q. How can researchers resolve contradictions in stability data between batches of this compound under varying storage conditions?
- Methodological Answer :
- Systematic Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and compare results across batches using HPLC-UV to quantify decomposition products (e.g., nitrosamine oxides) .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., humidity, light exposure) causing discrepancies. Cross-validate with isotopic integrity checks via NMR .
- Documentation : Maintain batch-specific logs detailing synthesis dates, storage conditions, and analytical results to trace instability sources .
Q. What strategies minimize isotopic exchange in deuterated nitrosamine derivatives during long-term experiments?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., deuterated DMSO or acetonitrile) to prevent deuterium exchange with protic solvents .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid base-catalyzed H/D exchange at the nitrosoamino group .
- Temperature Regulation : Store solutions at –20°C and avoid repeated freeze-thaw cycles to preserve isotopic labeling .
Preparation Methods
Preparation of Deuterated Methylamine Precursor
The synthesis of deuterated methylamine (CD₃NH₂) represents a critical first step in several preparation routes for 3-(Methyl-nitrosoamino)propionitrile-d3. This key precursor can be obtained through several well-established methods.
Synthesis from Nitromethane via Deuterium Exchange
One effective approach involves a two-step process beginning with nitromethane deuteration. In this method, nitromethane undergoes deuterium exchange under basic conditions with a phase transfer catalyst in deuterium oxide (D₂O). The resulting deuterated nitromethane (CD₃NO₂) is subsequently reduced to deuterated methylamine.
The deuteration step typically employs bases such as sodium hydride, potassium hydride, deuterated sodium hydroxide, or deuterated potassium hydroxide. The reaction proceeds effectively at 40-50°C with extended reaction times (16-24 hours) to ensure complete deuterium incorporation. The subsequent reduction utilizes catalysts including zinc powder, magnesium powder, iron, or nickel, generally in the presence of an acid such as hydrochloric acid, sulfuric acid, formic acid, or acetic acid.
Alternative Synthesis from Deuterated Methanol
An alternative approach begins with deuterated methanol (CD₃OD) as the deuterium source. This method involves conversion to an intermediate that can be transformed into methylamine through reactions with ammonia. While potentially more cost-effective depending on the availability of starting materials, this route may require additional purification steps to achieve high isotopic purity.
The selection between these two approaches depends on laboratory capabilities, scale requirements, and the availability of deuterated starting materials. Both methods can achieve deuterium incorporation levels exceeding 98% when optimized correctly.
Synthesis of 3-(Methyl-d3-amino)propionitrile Intermediate
The preparation of 3-(methyl-d3-amino)propionitrile represents a crucial intermediate step in the synthesis of the target compound. This intermediate can be prepared through several strategies.
Addition Reaction of Deuterated Methylamine with Acrylonitrile
The most direct route to 3-(methyl-d3-amino)propionitrile involves the nucleophilic addition of deuterated methylamine to acrylonitrile. This reaction follows the general principles for preparing 3-aminopropionitriles as documented in the literature.
The reaction proceeds most effectively in the presence of heterogeneous catalysts at elevated temperatures and pressures. Optimal conditions include temperatures between 80-160°C and pressures ranging from 1-150 bar. The molar ratio of amine to nitrile typically ranges from 0.9:1 to 100:1, with preferred ratios of 1:1 to 50:1 for optimal conversion.
Suitable catalysts include acidic and/or basic oxides of elements from various groups, particularly aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), titanium oxide (TiO₂), and zirconium oxide (ZrO₂). The reaction can be represented by the following equation:
CD₃NH₂ + CH₂=CHCN → CD₃NH-CH₂CH₂CN
The reaction can be conducted batchwise or continuously, with continuous processes generally preferred for larger scale production. The process can be carried out without solvent, though inert solvents such as ethers (dibutyl ether, tetrahydrofuran) or hydrocarbons (cyclohexane, benzene, toluene) may be employed. Excess amine often serves as an effective solvent in this reaction.
Deuterium Exchange of 3-(Methylamino)propionitrile
An alternative approach involves deuteration of pre-synthesized 3-(methylamino)propionitrile. This method employs deuterium exchange reactions to replace the hydrogen atoms in the methyl group with deuterium.
Based on analogous deuteration protocols, this approach could involve treatment with a strong base such as sodium ethoxide (NaOEt) in deuterated ethanol (EtOD) at ambient or elevated temperatures. While potentially simpler from a procedural standpoint, this method may result in lower deuterium incorporation compared to starting with fully deuterated methylamine.
Nitrosation to Form this compound
The final critical step in the synthesis involves nitrosation of 3-(methyl-d3-amino)propionitrile to form the target compound this compound.
Classical Nitrosation Methods
Traditional nitrosation methods employ sodium nitrite (NaNO₂) under acidic conditions. For secondary amines like 3-(methyl-d3-amino)propionitrile, the reaction typically proceeds as follows:
- Sodium nitrite is dissolved in water and acidified with a mineral acid (typically HCl)
- The acidified nitrite solution generates nitrous acid (HNO₂) in situ
- The amine substrate is added slowly to the nitrous acid solution while maintaining temperature control (typically 0-5°C)
- The reaction mixture is stirred for 1-3 hours to ensure complete conversion
The reaction can be represented as:
CD₃NH-CH₂CH₂CN + NaNO₂ + HCl → CD₃N(NO)-CH₂CH₂CN + NaCl + H₂O
Temperature control is critically important during nitrosation, as higher temperatures can lead to side reactions, decomposition, and loss of yield. The reaction is typically conducted at 0-5°C using an ice bath for cooling.
Alternative Nitrosation Methods
Several alternative nitrosation methods may offer advantages for this specific substrate:
- Nitrogen oxides (NO, N₂O₃, or N₂O₄) in organic solvents
- Nitrosyl chloride (NOCl) in anhydrous conditions
- Alkyl nitrites (such as tert-butyl nitrite) with catalytic acid
These alternatives may provide improved selectivity and milder reaction conditions, particularly for substrates sensitive to strongly acidic environments. The choice of method should consider both the reactivity of the substrate and the desired scale of production.
Purification and Characterization
Purification Techniques
Purification of this compound is essential to achieve the high purity levels required for analytical and research applications. Several techniques are commonly employed:
- Column chromatography using silica gel with appropriate solvent systems
- Recrystallization from suitable solvent combinations
- Distillation under reduced pressure for larger scale preparations
- Preparative HPLC for highest purity requirements
The choice of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity level for the intended application.
Analytical Characterization
Confirmation of structure and assessment of both chemical and isotopic purity can be achieved through complementary analytical techniques:
- Mass spectrometry (MS) - to confirm molecular weight and deuterium incorporation
- Nuclear Magnetic Resonance (NMR) spectroscopy - ¹H NMR to confirm absence of methyl protons, ²H NMR to confirm deuterium presence
- Infrared (IR) spectroscopy - to confirm nitroso and nitrile functional groups
- High-Performance Liquid Chromatography (HPLC) - to assess chemical purity
For isotopic purity determination, mass spectrometry is particularly valuable, allowing precise quantification of deuterium incorporation levels. The target compound should exhibit a characteristic mass shift of +3 amu compared to the non-deuterated analog, with minimal presence of partially deuterated species.
Comparative Analysis of Preparation Methods
Comparison of Synthetic Routes
Table 1: Comparative Analysis of Synthetic Routes to this compound
| Synthetic Route | Key Precursors | Advantages | Limitations | Deuterium Incorporation |
|---|---|---|---|---|
| Direct synthesis from deuterated methylamine | CD₃NH₂, acrylonitrile | High deuterium incorporation, scalable process | Multiple steps, requires specialized equipment for pressure reactions | >98% |
| Deuteration of parent compound | 3-(methylnitrosoamino)propionitrile, D₂O | Simpler process, fewer synthetic steps | Lower deuterium incorporation, potential for incomplete exchange | 90-95% |
| Nitrosation of deuterated intermediate | 3-(methyl-d3-amino)propionitrile, NaNO₂ | High selectivity, good yields, controlled reaction conditions | Requires careful temperature control during nitrosation | >98% |
Reaction Conditions for Key Synthetic Steps
Table 2: Optimal Reaction Conditions for Key Synthetic Steps
| Reaction Step | Temperature Range | Pressure | Catalysts/Reagents | Solvents | Reaction Time |
|---|---|---|---|---|---|
| Deuteration of nitromethane | 40-50°C | Atmospheric | Base (NaH, KH, NaOD), phase transfer catalyst | D₂O | 16-24 hours |
| Reduction to CD₃NH₂ | 25-80°C | Atmospheric to moderate | Zn, Mg, Fe, or Ni; acid (HCl, H₂SO₄) | Methanol, ethanol, water, THF | 2-8 hours |
| Addition of CD₃NH₂ to acrylonitrile | 80-160°C | 1-150 bar | Heterogeneous catalysts (Al₂O₃, SiO₂, TiO₂) | None or excess amine | 4-24 hours |
| Nitrosation | 0-5°C | Atmospheric | NaNO₂, HCl | Water, organic co-solvent | 1-3 hours |
Yield and Purity Considerations
Table 3: Expected Yields and Purity Levels for Different Synthetic Routes
| Synthetic Route | Typical Overall Yield | Isotopic Purity | Chemical Purity | Scale Applicability |
|---|---|---|---|---|
| Direct synthesis from deuterated methylamine | 65-75% | 98-99% | >98% | Laboratory to small industrial |
| Deuteration of parent compound | 80-85% | 90-95% | >98% | Laboratory |
| Nitrosation of deuterated intermediate | 70-80% | 98-99% | >98% | Laboratory to small industrial |
Scale-up Considerations and Process Optimization
Transitioning from laboratory to larger scale production of this compound requires careful consideration of several factors to ensure efficiency, safety, and product quality.
Laboratory Scale Synthesis (1-10 g)
For laboratory scale synthesis, the nitrosation of pre-prepared 3-(methyl-d3-amino)propionitrile offers the best balance of efficiency and simplicity. Key considerations include:
- Precise temperature control during nitrosation using efficient cooling systems
- Dropwise addition of reagents to manage exothermic reactions
- Thorough purification protocols to achieve high chemical and isotopic purity
- Appropriate analytical methods to confirm product identity and purity
At this scale, the synthesis can be conducted using standard laboratory glassware and equipment, though pressure reactions for the acrylonitrile addition step may require specialized apparatus.
Larger Scale Production Considerations
For larger scale production (>10 g), additional factors become important:
- Safety protocols for handling larger quantities of reactive intermediates
- Cost-effectiveness of deuterium sources and catalyst recovery
- Equipment requirements for pressure reactions and temperature control
- Process control strategies to maintain consistent quality
- Waste management and environmental considerations
The high-pressure reaction of deuterated methylamine with acrylonitrile presents particular challenges for scale-up, potentially requiring specialized reactors designed for elevated pressure and temperature operation.
Applications and Research Significance
This compound serves several important research functions that drive the need for reliable preparation methods.
Metabolic Studies and Toxicology
The deuterated compound functions as an internal standard in mass spectrometry-based analyses of nitrosamine metabolism and distribution. The parent compound, 3-(methylnitrosamino)propionitrile, is a known carcinogen identified in the saliva of betel quid chewers. The deuterated analog allows researchers to track metabolic pathways with high precision without isotopic interference.
In toxicological studies, the compound enables quantification of exposure levels and metabolite formation in biological systems. The stable isotope labeling provides a distinct mass signature that can be readily distinguished from the non-labeled compound in complex biological matrices.
Environmental Analysis
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3 |
InChI Key |
HZDLDFBKYBGNHG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC#N)N=O |
Canonical SMILES |
CN(CCC#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















